molecular formula C21H20Cl2O3 B1204867 (-)-trans-Permethrin CAS No. 54774-47-9

(-)-trans-Permethrin

Cat. No.: B1204867
CAS No.: 54774-47-9
M. Wt: 391.3 g/mol
InChI Key: RLLPVAHGXHCWKJ-PKOBYXMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-trans-permethrin is trans-Permethrin with configuration 1S,3R.

Scientific Research Applications

1. Toxicokinetics and Biomarkers

  • Toxicokinetics of Permethrin in Humans : A study assessed the time courses of key biomarkers of permethrin exposure in humans after oral exposure, providing valuable data for interpreting biological measurements and optimal sampling strategies (Ratelle, Côté, & Bouchard, 2015).

2. Blood-Brain Barrier Penetration

  • Age-Dependent BBB Penetration : Research on rats indicated that the blood-brain barrier (BBB) penetration by cis- and trans-Permethrin isomers changes during maturation, with young animals showing greater permeability, which may contribute to increased susceptibility in preweanling rodents to these insecticides (Mortuza et al., 2018).

3. Pharmacokinetic Modeling

  • Modeling in Rats and Humans : A study developed a physiologically based pharmacokinetic model describing permethrin kinetics in rats and humans, highlighting the potential for assessing population exposures and quantifying dose metrics (Tornero-Velez et al., 2012).

4. Reproductive Toxicity

  • Influence on Male Reproductive Toxicity : A study compared the reproductive effects of cis- and trans-permethrin isomers in male mice, finding that the cis isomer, but not the trans isomer, significantly reduced sperm count and motility and testosterone levels, implicating a difference in metabolic activity as a contributing factor to toxicity (Zhang et al., 2008).

5. Enzymatic Activity and Hormonal Interference

  • Metabolism and Hormonal Effects : Research investigated how permethrin isomers are metabolized and their effects on estrogenic and anti-androgenic activities. It was found that permethrin can be metabolically activated for both activities, with specific metabolites contributing to these effects (Tange et al., 2014).

6. Biomonitoring and Exposure Assessment

  • Exposure Assessment in Agricultural Workers : A study focused on the excretion time courses of permethrin metabolites in agricultural workers, providing important data for understanding exposure levels and kinetics in real-world conditions (Ferland et al., 2015).

Properties

CAS No.

54774-47-9

Molecular Formula

C21H20Cl2O3

Molecular Weight

391.3 g/mol

IUPAC Name

(3-phenoxyphenyl)methyl (1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C21H20Cl2O3/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3/t17-,19+/m0/s1

InChI Key

RLLPVAHGXHCWKJ-PKOBYXMFSA-N

Isomeric SMILES

CC1([C@H]([C@@H]1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C

SMILES

CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C

Canonical SMILES

CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C

54774-47-9

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a similar manner, 3-phenoxybenzylchloride is reacted with the sodium salt of 2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylic acid, prepared by the process of this invention, to yield 3-phenoxybenzyl 2-(2,2-dichlorovinyl)3,3-dimethylcyclopropanecarboxylate.
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Synthesis routes and methods II

Procedure details

A solution of 24.2 parts of m-phenoxybenzyl acetate, 28.4 parts of ethyl 2,2-dimethyl-3-(2'-,2'-dichlorovinyl)-cyclopropanecarboxylate (cis:trans ratio, 58/42) and 1.3 parts of tetraethyl titanate in 200 parts of dry toluene was stirred and heated at the boiling point. The azeotrope of ethyl acetate and toluene was removed by distillation at the rate of 50 parts per hour while maintaining the reaction volume by the addition of fresh toluene. After 4 hours 5 parts of water were added and precipitated titanium dioxide removed by filtration. The toluene was then removed by heating under reduced pressure and 0.3 mm. of mercury. Volatile fractions removed were 9.0 parts of unreacted ethyl 2,2-dimethyl-3-(2',2'-dichlorovinyl)cyclopropanecarboxylate, boiling at 75°-80° and 6.3 parts of unchanged m-phenoxybenzyl acetate, boiling at 125°-135°. There was obtained 26.85 parts of m-phenoxybenzyl 2,2-dimethyl-3-(2',2'-dichlorovinyl)-cyclopropanecarboxylate (cis trans ratio, 44/56).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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